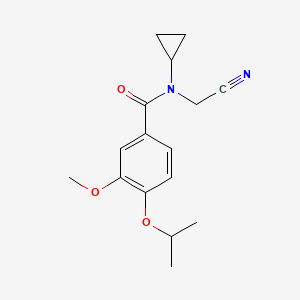

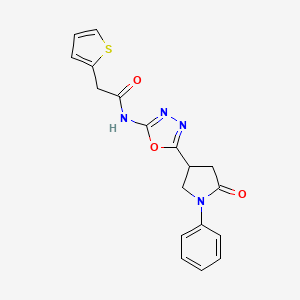

![molecular formula C19H15N3O2 B2861717 N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide CAS No. 477886-72-9](/img/structure/B2861717.png)

N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide is a heterocyclic compound that has garnered attention due to its potential biological activities. The compound features a pyrrolo[1,2-a]quinoxaline moiety, which is known for its diverse pharmacological properties, including anticancer, antiviral, and antimicrobial activities .

Mechanism of Action

Target of Action

N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide is a derivative of quinoxaline . Quinoxaline derivatives have been reported to target various receptors, enzymes, and microorganisms . Specifically, pyrrolo[1,2-a]quinoxaline derivatives have been identified as potential inhibitors of Akt kinase , a key enzyme involved in cell survival and proliferation . They have also been associated with Bruton’s tyrosine kinase (BTK), a target in the treatment of B cell malignancies and autoimmune disorders .

Mode of Action

Quinoxaline derivatives have been reported to induce g0/g1 phase cell cycle arrest and apoptosis in a dose-dependent manner . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and induce programmed cell death.

Biochemical Pathways

and BTK. These enzymes play crucial roles in various cellular processes, including cell growth, cell cycle progression, survival, migration, and angiogenesis .

Result of Action

The compound has shown cytotoxic potential against different human leukemia cell lines . It has been reported to exhibit high activity against cancer cell lines, comparable to doxorubicin, a standard drug . This suggests that the compound’s action results in significant molecular and cellular effects, potentially making it a promising candidate for cancer therapy.

Biochemical Analysis

Biochemical Properties

N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide, as a structural analogue of active quinoxaline or pyrazinone pharmacophores, interacts with Akt kinase . The nature of this interaction involves the inhibition of the kinase, thereby affecting the proliferation of certain human cell lines .

Cellular Effects

The compound affects various types of cells, particularly human leukemic cell lines like K562, U937, and the breast cancer cell line MCF7 . This compound influences cell function by inhibiting Akt kinase, which plays a crucial role in cell survival and proliferation .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to Akt kinase and inhibiting its activity . This interaction leads to changes in cell proliferation, particularly in human leukemic and breast cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide typically involves multi-step pathways starting from commercially available precursorsThe reaction conditions often include the use of catalysts, such as palladium or copper, and solvents like toluene or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and yield. Green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the phenylacetamide moiety

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its role as an enzyme inhibitor and receptor modulator.

Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

Pyrrolo[1,2-a]quinoxaline derivatives: These compounds share the core structure and exhibit similar biological activities.

Quinoxaline derivatives: Known for their antimicrobial and anticancer properties.

Indolo[1,2-a]quinoxalines: Another class of heterocyclic compounds with potential pharmacological applications

Uniqueness

N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide stands out due to its unique combination of the pyrrolo[1,2-a]quinoxaline core with the phenylacetamide group, which may enhance its biological activity and specificity .

Properties

IUPAC Name |

N-(4-pyrrolo[1,2-a]quinoxalin-4-yloxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c1-13(23)20-14-8-10-15(11-9-14)24-19-18-7-4-12-22(18)17-6-3-2-5-16(17)21-19/h2-12H,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUAYZBYYVAOCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

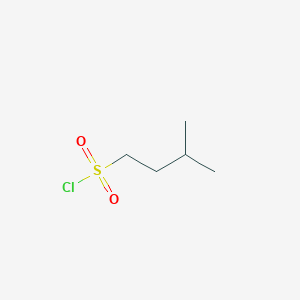

![8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2861636.png)

![3-[5-methyl-2-(thiophen-2-yl)-1H-indol-3-yl]propanoic acid](/img/structure/B2861637.png)

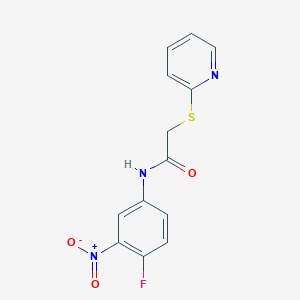

![N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2861640.png)

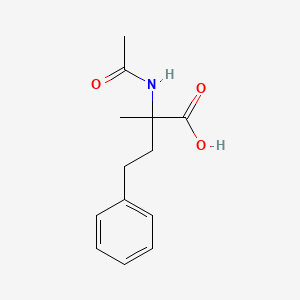

![[Methyl(sulfamoyl)amino]cyclopentane](/img/structure/B2861645.png)

![5-[(4-Tert-butylbenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B2861647.png)

![3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B2861648.png)

![methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2861654.png)